molecular formula C9H14N2O B13978430 5-(tert-Butyl)-1-methyl-1H-pyrazole-4-carbaldehyde

5-(tert-Butyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13978430
M. Wt: 166.22 g/mol
InChI Key: SQKWPDCHINYYMM-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1-methyl-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a tert-butyl group and a methyl group attached to the pyrazole ring, along with a formyl group (carbaldehyde) at the 4-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the tert-butyl, methyl, and formyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively. The formyl group is often introduced via Vilsmeier-Haack reaction using DMF and POCl3.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(tert-Butyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl and methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 5-(tert-Butyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(tert-Butyl)-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(tert-Butyl)-1-methyl-1H-pyrazole-4-carbaldehyde is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its pyrazole core is a common motif in many bioactive molecules, including anti-inflammatory, anticancer, and antimicrobial agents.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The tert-butyl and methyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an amino group instead of a tert-butyl group.

    5-(tert-Butyl)-1-methyl-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of a formyl group.

    Methyl tert-butyl ether: Contains a tert-butyl group but lacks the pyrazole ring and formyl group.

Uniqueness: 5-(tert-Butyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its tert-butyl, methyl, and formyl groups attached to the pyrazole ring. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-tert-butyl-1-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8-7(6-12)5-10-11(8)4/h5-6H,1-4H3

InChI Key

SQKWPDCHINYYMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NN1C)C=O

Origin of Product

United States

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